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Abstract
PB118 is a novel, potent, and selective small molecule inhibitor of Histone Deacetylase 6

(HDAC6) that has demonstrated significant potential in preclinical models of Alzheimer's

disease. This technical guide provides a comprehensive overview of the chemical properties,

synthesis, and biological activity of PB118. Detailed experimental protocols for its synthesis are

provided, along with a summary of its inhibitory activity and effects on key signaling pathways.

This document is intended to serve as a valuable resource for researchers in the fields of

medicinal chemistry, neuropharmacology, and drug development who are interested in the

therapeutic potential of HDAC6 inhibition.

Chemical Structure and Properties
PB118, with the IUPAC name 3-fluoro-N-hydroxy-4-((2,3,4,5-tetrahydro-1H-benzo[b]azepin-1-

yl)methyl)benzamide, is a hydroxamic acid derivative. The presence of the hydroxamic acid

moiety is crucial for its inhibitory activity, as it chelates the zinc ion in the active site of HDAC

enzymes. The fluorinated benzene ring and the tetrahydrobenzo[b]azepine group contribute to

the molecule's potency and selectivity for HDAC6.
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Table 1: Chemical Properties of PB118

Property Value Reference

Molecular Formula C₁₈H₁₉FN₂O₂ [1]

Molecular Weight 314.36 g/mol [2]

IUPAC Name

3-fluoro-N-hydroxy-4-((2,3,4,5-

tetrahydro-1H-benzo[b]azepin-

1-yl)methyl)benzamide

[2]

SMILES
O=C(NO)c1cc(F)c(CN2CCCCc

3c2cccc3)cc1
MedChemExpress

CAS Number
Not explicitly available in

search results

Synthesis of PB118
The synthesis of PB118 is a multi-step process that involves the preparation of a key

benzamide intermediate followed by its coupling with a tetrahydrobenzo[b]azepine moiety and

subsequent deprotection to yield the final hydroxamic acid. The synthesis route described in

the literature is depicted below.[1]

Synthesis Workflow

Starting Materials

Intermediate 1
(Methyl 3-fluoro-4-(bromomethyl)benzoate)

Intermediate 2
(2,3,4,5-Tetrahydro-1H-benzo[b]azepine)

Coupling Reaction Intermediate 3
(Methyl 3-fluoro-4-((2,3,4,5-tetrahydro-1H-benzo[b]azepin-1-yl)methyl)benzoate) Hydrolysis Intermediate 4

(3-Fluoro-4-((2,3,4,5-tetrahydro-1H-benzo[b]azepin-1-yl)methyl)benzoic acid) Hydroxamic Acid Formation PB118
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Caption: A high-level overview of the synthetic workflow for PB118.
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Detailed Experimental Protocols
While the primary publication by Mondal et al. (2023) outlines the synthesis, specific

experimental details such as precise reagent quantities, reaction times, temperatures, and

purification methods are often found in the supplementary information, which was not available

in the provided search results. However, based on general synthetic procedures for similar

compounds, a plausible experimental protocol is provided below. Researchers should refer to

the original publication and its supplementary materials for the exact, validated protocol.

Step 1: Synthesis of Methyl 3-fluoro-4-(bromomethyl)benzoate (Intermediate 1)

This intermediate can be synthesized from commercially available methyl 3-fluoro-4-

methylbenzoate via a radical bromination reaction using a reagent like N-bromosuccinimide

(NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) in a suitable

solvent like carbon tetrachloride or benzene, under reflux.

Step 2: Synthesis of 2,3,4,5-Tetrahydro-1H-benzo[b]azepine (Intermediate 2)

This heterocyclic amine can be prepared through various established methods, often starting

from a suitable ortho-substituted benzene derivative that undergoes cyclization.

Step 3: Coupling of Intermediates 1 and 2 to form Methyl 3-fluoro-4-((2,3,4,5-tetrahydro-1H-

benzo[b]azepin-1-yl)methyl)benzoate (Intermediate 3)

Intermediate 1 is reacted with Intermediate 2 in the presence of a non-nucleophilic base, such

as potassium carbonate or triethylamine, in an aprotic polar solvent like dimethylformamide

(DMF) or acetonitrile. The reaction is typically stirred at room temperature or slightly elevated

temperatures until completion.

Step 4: Hydrolysis to 3-Fluoro-4-((2,3,4,5-tetrahydro-1H-benzo[b]azepin-1-yl)methyl)benzoic

acid (Intermediate 4)

The methyl ester of Intermediate 3 is hydrolyzed to the corresponding carboxylic acid using a

base such as lithium hydroxide or sodium hydroxide in a mixture of water and a miscible

organic solvent like methanol or tetrahydrofuran.

Step 5: Formation of PB118 (Hydroxamic Acid)
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The carboxylic acid (Intermediate 4) is converted to the final hydroxamic acid. This is typically

achieved by first activating the carboxylic acid with a coupling agent like (1-

[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

(HATU) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base

such as N,N-Diisopropylethylamine (DIPEA), followed by reaction with hydroxylamine

hydrochloride.

Biological Activity and Mechanism of Action
PB118 is a highly potent and selective inhibitor of HDAC6. Its inhibitory activity against HDAC6

and its selectivity over other HDAC isoforms are summarized in the table below.

Table 2: In Vitro Inhibitory Activity of PB118

Target IC₅₀ (nM)
Selectivity vs.
HDAC1

Reference

HDAC6 5.6 >1000-fold [2]

HDAC1 >5600 - [2]

The mechanism of action of PB118 in the context of Alzheimer's disease is multi-faceted,

stemming from the specific inhibition of HDAC6's enzymatic activity. HDAC6 is a cytoplasmic

enzyme with key roles in protein quality control, microtubule dynamics, and inflammatory

responses.

Key Signaling Pathways Affected by PB118
1. Enhancement of Microtubule Stability: A primary substrate of HDAC6 is α-tubulin. By

inhibiting HDAC6, PB118 increases the acetylation of α-tubulin, which leads to the stabilization

of microtubules. This is particularly relevant in neurodegenerative diseases where microtubule

destabilization is a known pathological feature.

2. Modulation of Neuroinflammation: PB118 has been shown to reduce the levels of pro-

inflammatory cytokines and chemokines, such as IL-6, IL-12p70, and CXCL1, which are

implicated in the neuroinflammatory processes of Alzheimer's disease.[2]
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3. Reduction of Tau Pathology: The inhibition of HDAC6 by PB118 has been observed to

significantly reduce the levels of phosphorylated tau (p-tau), a hallmark of Alzheimer's disease.

[2]
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Caption: The inhibitory effect of PB118 on HDAC6 and its downstream consequences.
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Conclusion
PB118 is a promising new HDAC6 inhibitor with significant potential for the treatment of

Alzheimer's disease. Its potent and selective inhibition of HDAC6 leads to a cascade of

beneficial downstream effects, including the stabilization of microtubules, reduction of

neuroinflammation, and decreased tau pathology. The synthetic route to PB118 is well-defined,

allowing for its preparation and further investigation by the scientific community. This technical

guide provides a foundational understanding of the chemical and biological properties of

PB118, which should facilitate future research and development efforts.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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